

# An In-depth Technical Guide to the Discovery and Synthesis of MD1003

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MDVN1003 |           |
| Cat. No.:            | B608953  | Get Quote |

#### Introduction

MD1003, a high-dose, pharmaceutical-grade formulation of d-biotin (also known as vitamin B7 or vitamin H), was investigated as a potential therapeutic agent for progressive multiple sclerosis (MS). Developed by MedDay Pharmaceuticals, the rationale behind its use stemmed from the crucial role of biotin as a coenzyme in energy metabolism and myelin synthesis, two key pathways implicated in the neurodegeneration seen in progressive MS.[1][2][3] This document provides a detailed overview of the discovery, synthesis, and preclinical and clinical evaluation of MD1003. It is important to note that the query "MDVN1003" is likely a typographical error, as the extensive body of scientific and clinical literature refers to this compound as MD1003.

## Discovery of MD1003: A New Therapeutic Hypothesis for a Known Vitamin

The "discovery" of MD1003 was not the identification of a new molecule, but rather the novel therapeutic hypothesis that high doses of biotin could be beneficial in treating progressive MS. [1][2] This hypothesis was built on biotin's established biochemical functions.

#### Scientific Rationale

Biotin is an essential cofactor for five carboxylases in mammals, which are critical for the metabolism of glucose, amino acids, and fatty acids.[4] The therapeutic hypothesis for MD1003







in progressive MS is centered on two potential mechanisms of action:

- Enhanced Energy Production in Demyelinated Axons: Biotin is a cofactor for enzymes in the Krebs cycle. It is proposed that high doses of biotin could enhance the activity of this cycle in demyelinated axons, thereby increasing the production of adenosine triphosphate (ATP) and preventing the axonal degeneration that contributes to progressive disability.[1][2][5]
- Promotion of Myelin Repair: Biotin is a cofactor for acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in the synthesis of long-chain fatty acids, which are essential components of the myelin sheath.[1][3] By activating ACC, high-dose biotin was hypothesized to promote the remyelination of damaged axons by oligodendrocytes.[1][2]

#### Preclinical Evidence

The therapeutic hypothesis was supported by preclinical studies. For instance, research demonstrated that high-dose pharmaceutical-grade biotin (MD1003) accelerates the differentiation of both murine and grafted human oligodendrocyte progenitor cells (OPCs) in vivo.[6] This provided direct evidence for the potential of MD1003 to promote myelin repair.

**Preclinical Data Summary** 



| Study Type | Model                            | Key Finding                                                              | Quantitative<br>Result                                                                                                                                                                                                    | Reference |
|------------|----------------------------------|--------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vivo    | Murine model of<br>demyelination | Accelerated<br>differentiation of<br>oligodendrocyte<br>progenitor cells | The percentage of proliferating human oligodendroglial cells (STEM101+OLI G2+KI67+) over total human oligodendroglial cells (STEM101+OLI G2+) was significantly increased with MD1003 treatment at 12 weeks postgrafting. | [6]       |
| In Vivo    | Murine model                     | Increased<br>percentage of<br>human<br>oligodendroglial<br>cells         | MD1003 treatment led to a significant increase in the percentage of proliferating human oligodendroglial cells at 12 weeks post-grafting (p- value = 0.017).                                                              | [6]       |

# Synthesis of MD1003 (Pharmaceutical-Grade d-Biotin)



MD1003 is comprised of highly concentrated, pharmaceutical-grade d-biotin.[1] The industrial synthesis of d-biotin is a complex multi-step process. While various synthetic routes have been developed, a common strategy involves the construction of the bicyclic core structure and the introduction of the valeric acid side chain with the correct stereochemistry.

Generalized Experimental Protocol for d-Biotin Synthesis

The following is a generalized protocol based on common synthetic strategies. It is important to note that specific reagents, conditions, and purification methods may vary between different industrial processes.

- Formation of the Imidazolidinone Core: The synthesis often begins with the creation of a cisfused imidazolidinone ring system. This can be achieved through various methods, such as the condensation of a diamine with a dicarboxylic acid derivative.
- Introduction of the Thiolactone Moiety: The sulfur atom is introduced to form a thiolactone.
   This step is crucial for the subsequent formation of the tetrahydrothiophene ring.
- Asymmetric Reduction/Resolution: To obtain the desired d-enantiomer, an asymmetric reduction or a resolution of a racemic intermediate is performed. This is a critical step to ensure the biological activity of the final product.
- Side Chain Introduction: The valeric acid side chain is introduced. This can be accomplished through various methods, such as a Grignard reaction with a suitable precursor.
- Final Cyclization and Deprotection: The final steps involve the cyclization to form the tetrahydrothiophene ring and the removal of any protecting groups to yield d-biotin.
- Purification: The final product is purified to pharmaceutical-grade standards using techniques such as recrystallization and chromatography to remove impurities.

Due to the proprietary nature of industrial manufacturing processes, specific quantitative data on reaction yields at each step are not readily available in the public domain.

## Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of MD1003 in Progressive MS





Click to download full resolution via product page

Caption: Proposed dual mechanism of MD1003 in progressive MS.

MD1003 Discovery and Development Workflow





Click to download full resolution via product page

Caption: The development pipeline for MD1003.

## **Clinical Development and Outcomes**

MD1003 underwent several clinical trials to evaluate its efficacy and safety in patients with progressive MS.

Summary of Key Clinical Trials



| Trial Name  | Phase      | Number of Patients | Key<br>Endpoint                                                                      | Outcome                                                                                                                  | Reference  |
|-------------|------------|--------------------|--------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|------------|
| Pilot Study | Open-label | 23                 | Clinical<br>improvement                                                              | 90% of patients showed clinical improvement.                                                                             | [1][7]     |
| MS-SPI      | III        | 154                | Proportion of patients with disability reversal at 9 months, confirmed at 12 months. | 12.6% of MD1003-treated patients met the primary endpoint vs. 0% in the placebo group (p=0.005).                         | [2]        |
| MS-ON       | III        | 95                 | Improvement<br>in vision                                                             | Trend towards improvement in patients with progressive MS, but not statistically significant for the overall population. | [2]        |
| SPI2        | III        | 642                | Reversal of functional disability (improvement in EDSS or TW25).                     | Did not meet<br>primary or<br>secondary<br>endpoints.[8]<br>[9][10]                                                      | [8][9][10] |



### Clinical Development Outcome

Despite promising results in earlier, smaller studies, the large-scale, confirmatory Phase III trial, SPI2, failed to demonstrate a significant benefit of MD1003 over placebo in improving disability or walking speed in patients with progressive MS.[9][10] Consequently, MedDay Pharmaceuticals halted the clinical development of MD1003 for this indication in 2020.[2][8] An important consideration that arose during the trials was the interference of high-dose biotin with certain laboratory tests that use biotin-streptavidin technology, leading to potentially inaccurate results.[11]

## Conclusion

MD1003 represents a scientifically rational therapeutic approach to treating progressive multiple sclerosis by targeting key metabolic pathways involved in neurodegeneration. The "discovery" of MD1003 was a repurposing of a known vitamin based on a strong preclinical hypothesis. While the synthesis of its active component, d-biotin, is a well-established industrial process, the clinical development of MD1003 ultimately did not lead to a new treatment for progressive MS. The journey of MD1003 from a promising therapeutic concept to its eventual clinical trial outcome underscores the challenges of translating preclinical findings into effective therapies for complex neurodegenerative diseases.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medday-pharma.com [medday-pharma.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. MD1003 (biotin) | MS Trust [mstrust.org.uk]
- 4. D-Biotin | 58-85-5 | FB02633 | Biosynth [biosynth.com]
- 5. High-dose biotin for multiple sclerosis: A systematic review and meta-analyses of randomized controlled trials PubMed [pubmed.ncbi.nlm.nih.gov]



- 6. mdpi.com [mdpi.com]
- 7. High doses of biotin in chronic progressive multiple sclerosis: a pilot study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medday-pharma.com [medday-pharma.com]
- 9. High-dose biotin (MD1003) failed to reverse functional disability in people with progressive forms of multiple sclerosis in phase 3 trial | MS Canada [mscanada.ca]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. Safety and efficacy of MD1003 (high-dose biotin) in patients with progressive multiple sclerosis (SPI2): a randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and Synthesis of MD1003]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608953#mdvn1003-discovery-and-synthesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com